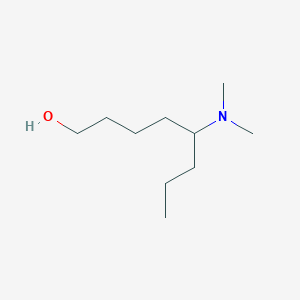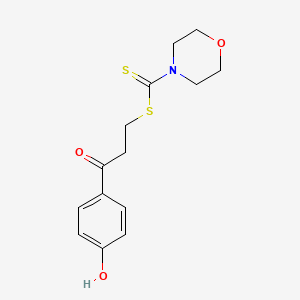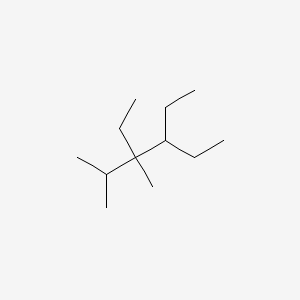
3,4-Diethyl-2,3-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C12H26 It is a hydrocarbon that consists of a hexane backbone with ethyl and methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-2,3-dimethylhexane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or a base, to facilitate the addition of the alkyl groups to the hexane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as hexane and alkyl halides, are fed into the reactor along with the catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethyl-2,3-dimethylhexane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of one hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (such as chlorine or bromine) replaces a hydrogen atom.
Common Reagents and Conditions: Halogenation reactions typically require the presence of a halogen source (e.g., Cl2 or Br2) and a catalyst, such as UV light or heat, to initiate the reaction. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure selective substitution at the desired positions on the hexane backbone.
Major Products Formed: The major products formed from the halogenation of this compound are the corresponding halogenated derivatives. For example, chlorination of the compound may yield 3,4-Diethyl-2,3-dimethyl-1-chlorohexane or 3,4-Diethyl-2,3-dimethyl-2-chlorohexane, depending on the position of substitution.
Scientific Research Applications
3,4-Diethyl-2,3-dimethylhexane has various applications in scientific research, particularly in the fields of chemistry and materials science. It can be used as a model compound to study the reactivity and properties of branched alkanes. Additionally, it may serve as a precursor for the synthesis of more complex organic molecules.
In the field of materials science, this compound can be used as a building block for the design and synthesis of novel polymers and materials with specific properties. Its branched structure can impart unique characteristics to the resulting materials, such as improved solubility and thermal stability.
Mechanism of Action
As an alkane, 3,4-Diethyl-2,3-dimethylhexane primarily interacts with other molecules through van der Waals forces. These weak intermolecular forces arise from the temporary dipoles induced by the movement of electrons within the molecule. The compound’s branched structure can influence its physical properties, such as boiling point and solubility, by affecting the strength and nature of these intermolecular interactions.
Comparison with Similar Compounds
Similar Compounds:
- 3,4-Dimethylhexane
- 2,3-Dimethylhexane
- 3,3-Dimethylhexane
- 2,2-Dimethylhexane
Uniqueness: 3,4-Diethyl-2,3-dimethylhexane is unique among its similar compounds due to the presence of both ethyl and methyl groups at specific positions on the hexane backbone. This specific arrangement of substituents can result in distinct physical and chemical properties, such as differences in boiling points, solubility, and reactivity. The combination of ethyl and methyl groups also provides opportunities for selective functionalization and derivatization in synthetic applications.
Properties
CAS No. |
62184-90-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4-diethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C12H26/c1-7-11(8-2)12(6,9-3)10(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
BUUBMKJJLVCTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


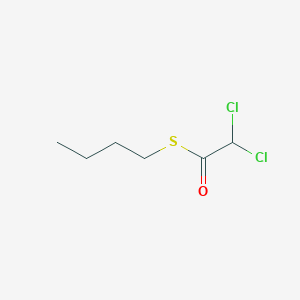
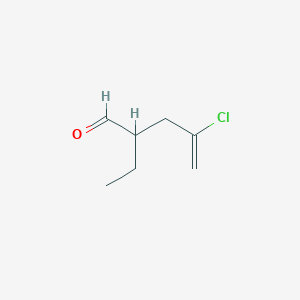
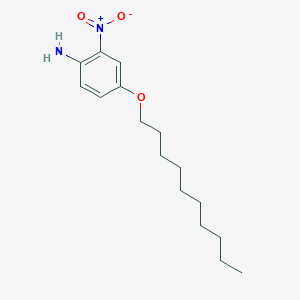
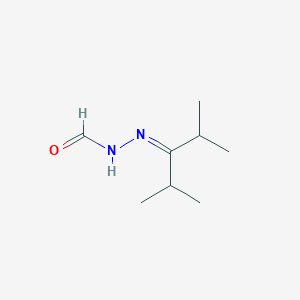
![[1-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14544860.png)
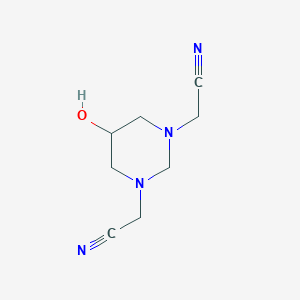
![2-Methyl-2-{[(trimethylsilyl)oxy]amino}propanenitrile](/img/structure/B14544871.png)
![Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate](/img/structure/B14544876.png)
![[(3,5-Di-tert-butyl-1,2-phenylene)bis(oxy)]bis(triethylsilane)](/img/structure/B14544904.png)
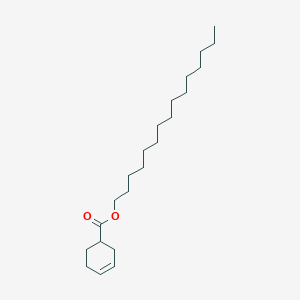
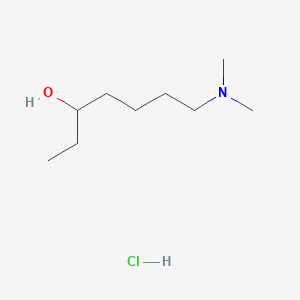
![1-Methyl-1-phenyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14544922.png)
